molecular formula C18H22ClN3OS B2654944 1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1211841-17-6

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2654944
CAS RN: 1211841-17-6
M. Wt: 363.9
InChI Key: WCCXCVDTIDXHPG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Novel Acetylcholinesterase Inhibitors

A series of compounds, including those structurally related to the given chemical, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. The design aimed at optimizing the spacer length and substituents to enhance conformational flexibility and interaction with enzyme binding sites. These studies highlight the role of these compounds in potentially treating neurodegenerative diseases by inhibiting acetylcholinesterase activity (Vidaluc et al., 1995).

Anticancer Agents

Research has also been conducted on derivatives of urea for their anticancer properties. By employing computer-aided design, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant antiproliferative effects, with some demonstrating potency comparable to known anticancer drugs, showcasing their potential as novel anticancer agents (Jian Feng et al., 2020).

Corrosion Inhibition

In the field of materials science, certain urea derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Studies reveal that these compounds exhibit good performance as inhibitors, acting through mechanisms involving adsorption and interaction with the metal surface. This research indicates the potential application of urea derivatives in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Explorations into the optical properties of certain urea derivatives have uncovered their potential applications in nonlinear optics and optoelectronic device fabrication. Computational studies on novel chalcone derivatives related to the queried compound have identified them as promising materials for these technologies, owing to their significant second and third harmonic generation capabilities (Shkir et al., 2018).

Antioxidant Activity

New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. The structure-activity relationship studies suggest that specific functionalities and substituents enhance antioxidant potency, highlighting these compounds as potential therapeutic agents for conditions involving oxidative stress (M. V. Bhaskara Reddy et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCXCVDTIDXHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

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